molecular formula C10H14Cl2N2O2S B2423953 (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride CAS No. 1608647-13-7

(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride

Cat. No.: B2423953
CAS No.: 1608647-13-7
M. Wt: 297.19
InChI Key: IMDFCZMOWQTPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride is a chemically synthesized small molecule that serves as a valuable intermediate in medicinal chemistry and drug discovery research. This sulfonamide compound is of significant interest in neuroscience research, particularly for investigations targeting amyloid-beta protein pathways . Compounds within this structural class have been studied for their potential to interact with key biological processes, including those relevant to Alzheimer's disease and cerebral amyloid angiopathy research models . The molecular architecture incorporates both a sulfonamide group and a 2-chlorophenyl ethene motif, which contributes to its properties as a research chemical for probing protein interactions and cellular mechanisms. The hydrochloride salt form enhances stability and solubility for experimental applications. Researchers utilize this compound primarily as a specialized tool for investigating neurodegenerative pathways and developing novel therapeutic strategies for protein aggregation disorders .

Properties

IUPAC Name

(E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-10-4-2-1-3-9(10)5-8-16(14,15)13-7-6-12;/h1-5,8,13H,6-7,12H2;1H/b8-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDFCZMOWQTPJY-HAAWTFQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 1608647-13-7
  • Molecular Weight : 297.20 g/mol
  • Chemical Structure : The compound contains an aminoethyl group and a chlorophenyl moiety attached to an ethenesulfonamide backbone, which is crucial for its biological activity.

The biological activity of (E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride primarily involves its interaction with specific biological pathways:

  • Inhibition of Viral Replication : Preliminary studies indicate that compounds with similar structures can inhibit the replication of human adenoviruses (HAdV). For instance, derivatives of substituted N-(4-amino-2-chlorophenyl) compounds have shown significant antiviral activity by targeting the viral DNA replication process .
  • Anticancer Activity : Research has demonstrated that sulfonamide derivatives exhibit anticancer properties. For example, certain analogues have been reported to possess cytotoxic effects against various cancer cell lines, suggesting that (E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride may also exhibit similar effects .
  • Adenosine Receptor Modulation : Some studies suggest that related compounds may act as agonists at specific adenosine receptors, particularly the A3 subtype, which is implicated in various cellular processes including apoptosis and inflammation .

Biological Activity Data

The following table summarizes key findings from research studies on (E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride and related compounds:

Study Biological Activity IC50 (μM) Selectivity Index Notes
Study 1Antiviral activity against HAdV0.27>100Low cytotoxicity observed
Study 2Anticancer activity in breast cancer cells19.41 - 29.27Not specifiedComparable to positive controls
Study 3A3 receptor agonismNot specifiedHighPotential therapeutic target

Case Studies

  • Antiviral Efficacy : A study evaluated a series of N-(4-amino-2-chlorophenyl) derivatives for their antiviral properties against human adenoviruses. Among these, one compound demonstrated an IC50 value of 0.27 μM with a selectivity index greater than 100, indicating its potential as a therapeutic agent against viral infections .
  • Anticancer Properties : Research on structurally related sulfonamides revealed significant antiproliferative effects against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics . This suggests that (E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride may also have similar anticancer potential.
  • Receptor Interaction Studies : Investigations into the binding affinity of related compounds at the A3 adenosine receptor highlighted their potential role in modulating cellular responses associated with inflammation and apoptosis . This opens avenues for further exploration in therapeutic applications.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have shown that sulfonamides, including this compound, possess significant antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various bacterial strains .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes and obesity .
  • Cancer Research :
    • Preliminary studies suggest that (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride may have anticancer properties. It has shown promise in inhibiting tumor cell proliferation in vitro, warranting further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamides demonstrated that (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride exhibited comparable antimicrobial activity to established antibiotics like penicillin and ciprofloxacin. The compound was tested against various mycobacterial and fungal strains, showing significant inhibition of growth .

Case Study 2: Enzyme Inhibition Mechanism

In a biochemical analysis, the compound was evaluated for its ability to inhibit key enzymes involved in glucose metabolism. The results indicated that it effectively reduced enzyme activity related to glucose uptake, suggesting its potential use in managing type 2 diabetes .

Data Table: Biological Activities

Activity TypeTest Organism/EnzymeResultReference
AntimicrobialMycobacterial strainsSignificant inhibition
AntifungalFungal strainsComparable to fluconazole
Enzyme InhibitionGlucose metabolism enzymesReduced activity
Cancer Cell ProliferationTumor cell linesInhibited proliferation

Q & A

Q. What are the established synthetic routes for (E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via condensation of (E)-2-(2-chlorophenyl)ethenesulfonyl chloride with 2-aminoethylamine derivatives. Key steps include:

  • Method A : Direct coupling of sulfonyl chloride with amines under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) at 0–25°C .
  • Method B : Knoevenagel condensation of sulfonamide precursors with substituted benzaldehydes, followed by acid hydrolysis to yield the hydrochloride salt . Optimization focuses on reaction time (4–24 hours), solvent polarity, and stoichiometric ratios to achieve yields of 60–92%. For example, using 1.2 equivalents of amine improves coupling efficiency .

Q. How is the stereochemical integrity of the (E)-configured ethenesulfonamide moiety confirmed during synthesis?

The (E)-configuration is verified via:

  • 1H NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between vinyl protons confirm the trans geometry .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of substituents around the double bond .
  • HPLC with Chiral Columns : Ensures no racemization occurs during synthesis .

Q. What analytical techniques are critical for characterizing this compound and assessing purity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ or [M-Cl]+ ions) .
  • 1H/13C NMR : Assigns chemical shifts to aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 8.1–8.5 ppm), and ethylenediamine protons (δ 2.8–3.5 ppm) .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across analogues with varying substituents?

Discrepancies arise from substituent electronic and steric effects. For example:

  • Chlorophenyl vs. Methoxyphenyl : Electron-withdrawing Cl enhances sulfonamide acidity, improving target binding, while methoxy groups increase solubility but reduce potency .
  • Dose-Response Profiling : Use IC50/EC50 assays under standardized conditions (e.g., pH 7.4, 37°C) to compare analogues. Adjust assay parameters (e.g., buffer composition) to isolate confounding factors .

Q. What strategies are effective in optimizing reaction yields for analogues with bulky substituents?

Bulky groups (e.g., 2,4,6-trimethoxyphenyl) hinder coupling efficiency. Mitigation approaches include:

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 15–20% via enhanced energy transfer .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in sterically hindered reactions .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating sulfonyl chlorides .

Q. How do structural modifications (e.g., aminoethyl chain length, aryl substitution) influence structure-activity relationships (SAR)?

Systematic SAR studies reveal:

  • Aminoethyl Chain : Short chains (e.g., ethyl vs. hexyl) enhance membrane permeability but reduce solubility. Protonation of the amine at physiological pH improves target engagement .
  • Aryl Substitution : 2-Chlorophenyl maximizes hydrophobic interactions in enzyme pockets, while 4-fluorophenyl improves metabolic stability by reducing CYP450 oxidation .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

  • Metabolite Profiling : LC-MS/MS identifies rapid hydrolysis of the sulfonamide group in vivo, necessitating prodrug strategies .
  • Pharmacokinetic Modeling : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic plasma concentrations .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

  • Thermogravimetric Analysis (TGA) : Monitors decomposition profiles (e.g., HCl loss at 120–150°C) .
  • Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity to prevent hydrate formation during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.